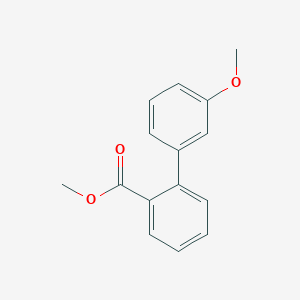![molecular formula C16H13FO4 B7960785 Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960785.png)
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate typically involves the esterification of 2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoic acid.
Reduction: 2-fluoro-4-[2-(hydroxymethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the methoxycarbonyl group.
Methyl 4-fluorobenzoate: Similar but with the fluorine atom in a different position.
Methyl 2-methoxycarbonylbenzoate: Similar but lacks the fluorine atom.
Uniqueness
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
IUPAC Name |
methyl 2-fluoro-4-(2-methoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-20-15(18)12-6-4-3-5-11(12)10-7-8-13(14(17)9-10)16(19)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGMNYMYIJATQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B7960708.png)


![Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate](/img/structure/B7960734.png)


![Methyl 2-[4-(3,5-difluorophenyl)phenyl]acetate](/img/structure/B7960755.png)

![Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate](/img/structure/B7960773.png)
![2,3-Dimethyl 5-(4-nitrophenyl)methyl 4H,6H,7H-pyrazolo[1,5-A]pyrazine-2,3,5-tricarboxylate](/img/structure/B7960778.png)




